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Executive Summary
Until recently, ubiquinone (UQ), or coenzyme Q10, was considered the sole lipid-soluble

electron carrier in the mammalian mitochondrial electron transport chain (ETC). However,

groundbreaking research published in 2025 has unveiled the presence of another crucial

player: rhodoquinone (RQ). This discovery, spearheaded by the work of Spinelli and

colleagues, has profound implications for our understanding of cellular metabolism, particularly

under low-oxygen conditions, and opens new avenues for therapeutic intervention in hypoxia-

related pathologies. This technical guide provides an in-depth overview of the discovery of RQ

in mammalian tissues, detailing the experimental protocols used for its identification and

quantification, presenting the available quantitative data, and illustrating the key biochemical

pathways in which it participates.

The Discovery of Rhodoquinone in Mammals
For decades, the presence of rhodoquinone was primarily associated with anaerobic bacteria

and certain invertebrates, where it plays a vital role in anaerobic respiration by facilitating the

use of fumarate as a terminal electron acceptor. Its discovery in mammalian tissues,

specifically in mice and humans, challenges the long-held dogma of a singular quinone carrier

in mammalian mitochondria.[1][2]
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The initial identification of RQ in mammals was made possible through the application of high-

resolution mass spectrometry, which allowed for the differentiation of RQ from the much more

abundant UQ.[2] Subsequent research has shown that RQ is not ubiquitously distributed but is

enriched in specific tissues known to experience physiological or pathological hypoxia, such as

the kidney, brain, and pancreas.[3]

Quantitative Analysis of Rhodoquinone and
Ubiquinone in Mammalian Tissues
The concentration of rhodoquinone in mammalian tissues is significantly lower than that of

ubiquinone, with an approximate RQ to UQ ratio of 1:100 in most tissues. The tables below

summarize the available quantitative data for both quinones in various mouse tissues.

Table 1: Rhodoquinone (RQ-9) and Ubiquinone (UQ-9) Levels in Mouse Tissues

Tissue
Total Ubiquinone-9
(pmol/mg protein)

Estimated
Rhodoquinone-9
(pmol/mg protein)

RQ-9 to UQ-9 Ratio

Brain ~154 ~1.54 ~1:100

Kidney ~1737 ~17.37 ~1:100

Liver ~250 ~2.50 ~1:100

Heart ~1200 ~12.00 ~1:100

Muscle ~261 ~2.61 ~1:100

Pancreas
High (specific data not

available)

High (specific data not

available)
~1:100

Note: The absolute values for RQ-9 are estimated based on the commonly cited 1:100 ratio to

UQ-9. The UQ-9 values are compiled from multiple sources and represent approximate

concentrations. The pancreas is noted to have high levels of RQ, but specific quantitative data

is not yet available.

Table 2: Relative Abundance of Rhodoquinone in Different Mouse Tissues
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Tissue Relative Rhodoquinone Abundance

Brain High

Kidney High

Pancreas High

Heart Medium

Muscle Low

Liver Low

This table reflects the relative abundance of rhodoquinone as determined by mass

spectrometry, with the highest levels found in the brain, kidney, and pancreas.

Experimental Protocols
The identification and quantification of rhodoquinone in mammalian tissues require specific

and sensitive methodologies due to its low abundance and similarity to ubiquinone. The

following sections detail the key experimental protocols adapted from the foundational research

in this area.

Mitochondrial Isolation from Murine Tissues
Given the low cellular levels of RQ, its detection is significantly enhanced by enriching for

mitochondria.

Tissue Homogenization: Freshly dissected mouse tissues (~100 mg) are minced on ice and

washed with ice-cold Mitochondrial Isolation Buffer (MIB: 210 mM mannitol, 70 mM sucrose,

5 mM Tris-HCl pH 7.5, 1 mM EDTA). The tissue is then homogenized in MIB using a Dounce

homogenizer.

Differential Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,300 x g for 3

minutes at 4°C) to pellet nuclei and cell debris.

Mitochondrial Pelleting: The resulting supernatant is transferred to a new tube and

centrifuged at a higher speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the
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mitochondria.

Washing: The mitochondrial pellet is washed with MIB to remove cytosolic contaminants and

then re-pelleted.

Protein Quantification: A small aliquot of the mitochondrial suspension is used to determine

the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

This is crucial for normalizing the amount of material used for quinone extraction.[3]

Biphasic Extraction of Rhodoquinone and Ubiquinone
This protocol is designed to efficiently extract lipid-soluble quinones from the mitochondrial

fraction.

Lysis and Extraction: The mitochondrial pellet is resuspended in a solution of 100%

methanol. An equal volume of petroleum ether is added, and the mixture is vortexed

vigorously for 1 minute.

Phase Separation: The mixture is centrifuged at 1,000 x g for 1 minute to facilitate phase

separation.

Collection of Organic Phase: The upper petroleum ether layer, containing the quinones, is

carefully collected into a fresh tube.

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen

gas. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis

(e.g., a mixture of isopropanol and methanol).

High-Resolution Liquid Chromatography-Mass
Spectrometry (LC-MS)
The analysis of RQ and UQ is performed using a high-resolution mass spectrometer coupled

with liquid chromatography.

Instrumentation: A high-resolution mass spectrometer such as a Q Exactive HF-X Hybrid

Quadrupole-Orbitrap (Thermo Fisher Scientific) is used.

Chromatography:
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Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is typically used for

separation.

Mobile Phase A: An aqueous solution with a modifier like formic acid or ammonium

acetate.

Mobile Phase B: An organic solvent mixture, such as isopropanol/acetonitrile.

Gradient: A gradient elution is employed to separate the quinones.

Mass Spectrometry Parameters:

Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.

Scan Mode: The mass spectrometer is operated in full scan mode to detect the precursor

ions of RQ and UQ.

Precursor Ions: The protonated forms of RQ-9 ([M+H]⁺) and UQ-9 ([M+H]⁺) are monitored.

Resolution: A high resolution (e.g., >60,000) is crucial for accurate mass determination

and differentiation of isobars.

Collision-Induced Dissociation (CID): For structural confirmation, tandem mass

spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to CID

to generate characteristic fragment ions.

Signaling Pathways and Biological Function
The discovery of rhodoquinone in mammals has led to the characterization of a novel

mitochondrial electron transport pathway that is particularly important under hypoxic conditions.

The Rhodoquinone/Fumarate Reductase Pathway
Under normoxic conditions, ubiquinone shuttles electrons from Complex I and Complex II to

Complex III, with oxygen serving as the terminal electron acceptor. However, in low-oxygen

environments, the accumulation of reduced ubiquinone (ubiquinol) can lead to the production of

reactive oxygen species (ROS). The presence of rhodoquinone provides an alternative route

for electron flow.
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Reduced rhodoquinone (rhodoquinol, RQH₂) donates electrons to Complex II, which then

operates in reverse as a fumarate reductase, converting fumarate to succinate. This process

allows for the regeneration of the oxidized quinone pool and the maintenance of a proton

gradient for ATP synthesis, even in the absence of sufficient oxygen.

Normoxia

Hypoxia

NADH Complex I
e-

UQ
e-

UQH2 Complex III
e-

Complex IV
e-

O2
e-

H2O

NADH Complex Ie-
RQ

e-

RQH2

Complex II
(Fumarate Reductase)e-

Succinate

Fumarate

Click to download full resolution via product page

Figure 1. Electron Transport Chain under Normoxia vs. Hypoxia.

Proposed Biosynthesis of Rhodoquinone in Mammals
While the biosynthesis of rhodoquinone in bacteria involves the modification of ubiquinone,

evidence from animal models such as C. elegans suggests a distinct pathway that is likely

conserved in mammals. This pathway utilizes intermediates from the kynurenine pathway of

tryptophan degradation. The key precursor for the rhodoquinone ring is believed to be 3-

hydroxyanthranilic acid (3-HAA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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